molecular formula C12H12ClNO B13775690 8-Chloro-2-propylquinoline-4-OL CAS No. 927800-63-3

8-Chloro-2-propylquinoline-4-OL

Cat. No.: B13775690
CAS No.: 927800-63-3
M. Wt: 221.68 g/mol
InChI Key: RPZOMIPLTWEPBF-UHFFFAOYSA-N
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Description

8-Chloro-2-propylquinoline-4-ol (CAS 927800-63-3) is an organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . This quinoline derivative is provided as a fine powder for research and development purposes exclusively. Quinoline scaffolds, particularly 8-hydroxyquinoline and its halogenated derivatives, are recognized in medicinal chemistry for their wide range of biological activities . These activities include antimicrobial, antioxidant, and antidiabetic properties, making them valuable templates in drug discovery . Specific chloroquinoline derivatives have demonstrated significant efficacy in biological assays; for instance, one study showed that a chloroquinoline compound exhibited potent in vitro and in vivo antileishmanial activity against species that cause both tegumentary and visceral leishmaniasis . Furthermore, closely related 2-propylquinoline hybrids have been synthesized and shown to possess encouraging antibacterial efficacy against a panel of organisms . These findings highlight the potential of this compound as a key intermediate or precursor for developing new therapeutic agents, especially in the fields of infectious disease and antiparasitic research . The compound should be stored in a cool, well-ventilated place. As with any chemical of this nature, appropriate personal protective equipment should be worn during handling. This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

927800-63-3

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

8-chloro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12ClNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15)

InChI Key

RPZOMIPLTWEPBF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 8 Chloro 2 Propylquinoline 4 Ol and Its Analogues

Classical Approaches for Quinoline (B57606) Ring System Construction

The foundational methods for quinoline synthesis, many of which were developed in the late 19th century, remain relevant due to their reliability and the accessibility of starting materials. organicreactions.orgiipseries.org These classical reactions provide versatile routes to a wide array of substituted quinolines.

Skraup-Doebner-Miller Synthesis and its Variants

The Skraup-Doebner-Miller synthesis and its related reactions represent a powerful approach for constructing the quinoline framework. iipseries.orgacs.org The original Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.org A key intermediate in this process is the α,β-unsaturated aldehyde, acrolein, formed in situ from the dehydration of glycerol. iipseries.org

The Doebner-Miller reaction is a more general modification that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines, typically in the presence of a strong acid like hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.org This method allows for the synthesis of a broader range of substituted quinolines. iipseries.org For instance, the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound can lead to the formation of 2,4-disubstituted quinoline derivatives. iipseries.org The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov

A notable improvement to the Skraup-Doebner-Von Miller reaction involves the use of acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates in a solvent-free medium, offering a more robust and straightforward procedure. lookchem.com

Table 1: Key Features of Skraup-Doebner-Miller Synthesis

FeatureDescription
Reactants Aniline (or substituted aniline), glycerol (Skraup) or α,β-unsaturated carbonyl compound (Doebner-Miller). iipseries.orgwikipedia.org
Reagents Strong acid (e.g., H₂SO₄, HCl), oxidizing agent (in Skraup, e.g., nitrobenzene). iipseries.org
Products Quinolines, often with substitution patterns determined by the α,β-unsaturated carbonyl component. acs.org
Variants The Beyer method involves the in-situ formation of the α,β-unsaturated carbonyl compound from two carbonyl compounds. wikipedia.org

Friedländer Condensation and Modified Protocols

The Friedländer synthesis is a versatile and widely used method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgorganic-chemistry.orgwikipedia.org This reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by a cyclodehydration. organicreactions.orgresearchgate.net

The choice of catalyst, which can range from trifluoroacetic acid and p-toluenesulfonic acid to iodine and various Lewis acids, can significantly influence the reaction's efficiency. wikipedia.org The operational simplicity and the ready availability of starting materials make the Friedländer synthesis a highly practical approach. jk-sci.com The reaction mechanism can proceed through two viable pathways: an initial aldol (B89426) addition followed by dehydration and imine formation, or the formation of a Schiff base followed by an aldol-type reaction and elimination. wikipedia.org

Table 2: Characteristics of the Friedländer Synthesis

CharacteristicDetail
Starting Materials 2-Aminoaryl aldehyde or ketone, and a compound with an α-methylene group. organic-chemistry.orgjk-sci.com
Catalysts Acids (e.g., TFA, PTSA), bases (e.g., NaOH), or Lewis acids. wikipedia.org
Key Steps Condensation and subsequent cyclodehydration. organicreactions.org
Advantages Operational simplicity and readily available starting materials. jk-sci.com

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The initial step is the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

A significant limitation of the traditional Pfitzinger reaction is its reliance on basic conditions, which may not be compatible with functional groups sensitive to bases. nih.gov To address this, an improved Pfitzinger reaction mediated by trimethylsilyl (B98337) chloride (TMSCl) has been developed, allowing for the direct synthesis of quinoline-4-carboxylic esters under milder conditions. dntb.gov.uathieme-connect.com Furthermore, the use of enaminones as substitutes for 1,3-dicarbonyl compounds in the Pfitzinger reaction has been shown to be an effective strategy for synthesizing quinoline-4-carboxylic acids. researchgate.net

Combes Synthesis for 2,4-Disubstituted Quinolines

The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org It involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgwikiwand.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic cyclization, followed by dehydration to yield the quinoline ring. wikiwand.com

The regioselectivity of the Combes synthesis is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org For example, using substituted trifluoromethyl-β-diketones and various anilines, it was observed that steric effects in the rate-determining annulation step play a crucial role in determining the final product. wikipedia.org Modifications to the Combes synthesis, such as the use of a polyphosphoric acid (PPA) and alcohol mixture to form a polyphosphoric ester (PPE) catalyst, have been shown to be more effective than the traditionally used concentrated sulfuric acid. wikipedia.org

Modern and Advanced Synthetic Strategies for Quinoline Scaffold Functionalization

In recent years, modern synthetic techniques have been applied to the synthesis of quinolines to improve efficiency, yields, and environmental friendliness.

Microwave-Assisted Organic Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.govbenthamdirect.com This technique has been successfully applied to various classical quinoline syntheses, leading to significant reductions in reaction times and, in some cases, improved yields. nih.govacs.org

For example, the Skraup synthesis of 7-amino-8-methylquinoline was performed under microwave irradiation, resulting in a substantial decrease in reaction time compared to conventional heating. nih.gov Microwave irradiation has also been effectively used in Friedländer-type syntheses, often in solvent-free conditions or on solid supports, which aligns with the principles of green chemistry. organic-chemistry.orgjk-sci.com The combination of multi-component reactions with microwave assistance offers a rapid and efficient pathway to complex quinoline derivatives. acs.orgrsc.org L-proline has been identified as an efficient catalyst for the Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene (B1212753) compounds under microwave conditions to afford quinolone derivatives. ingentaconnect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

Reaction TypeConventional MethodMicrowave-Assisted Method
Skraup Synthesis Longer reaction times. nih.govSignificantly shorter reaction times. nih.gov
Friedländer Synthesis Often requires prolonged heating. organic-chemistry.orgRapid, efficient, can be performed under solvent-free conditions. organic-chemistry.orgjk-sci.com
Multi-component Reactions Can be slow and require harsh conditions. acs.orgFaster, higher yields, and improved purity. acs.orgrsc.org

Transition Metal-Catalyzed C-H Activation and Cross-Coupling Reactions (e.g., Suzuki, Heck)

The synthesis of quinoline derivatives has been significantly advanced by the application of transition metal-catalyzed reactions, which allow for the direct functionalization of C-H bonds and the formation of carbon-carbon bonds through cross-coupling reactions. These methods offer high efficiency and selectivity, making them powerful tools for creating complex quinoline structures.

The Heck reaction , a palladium-catalyzed process, facilitates the coupling of an alkene with an aryl halide. researchgate.net In the context of quinoline synthesis, this can be used to introduce alkenyl substituents which can be subsequently modified. For instance, a substituted o-vinylaniline can undergo palladium-catalyzed oxidative cyclization with an alkyne to construct 2,3-disubstituted quinolines.

The Suzuki reaction , another palladium-catalyzed cross-coupling reaction, is instrumental in forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an aryl or vinyl halide. researchgate.net This reaction is particularly useful for the arylation of the quinoline scaffold. For example, Pd(quinoline-8-carboxylate)2 has been identified as an efficient and low-cost, phosphine-free catalyst for both Heck and Suzuki reactions, demonstrating high turnover numbers. thegoodscentscompany.com The Suzuki-Miyaura reaction is a reliable method for introducing a wide range of carbon substituents onto heteroaromatic systems with excellent chemo- and site-selectivity. nih.gov

Transition metal catalysts, including palladium, rhodium, and ruthenium, have revolutionized C-H activation, enabling transformations such as arylation, alkylation, and amination. google.com Specifically for quinolines, direct C-H functionalization provides an atom- and step-economical approach to substituted derivatives. prepchem.com While C2 functionalization is common due to the directing effect of the nitrogen atom, methods for functionalizing other positions, including the carbocyclic ring (C5–C8), have been developed. google.comprepchem.com For instance, the use of quinoline N-oxides as substrates can direct functionalization to the C8 position through the formation of a five-membered metallacyclic intermediate. google.comprepchem.com

Below is a table summarizing key aspects of these transition metal-catalyzed reactions in quinoline synthesis.

ReactionCatalyst/ReagentsApplication in Quinoline SynthesisReference(s)
Heck Reaction Pd(OAc)2, phosphine (B1218219) ligandsCoupling of alkenes with haloquinolines to introduce alkenyl groups. researchgate.net
Suzuki Reaction Pd(PPh3)4, base (e.g., NaOH, KOH)Arylation of haloquinolines with arylboronic acids. researchgate.net
C-H Activation Pd, Rh, Ru catalystsDirect functionalization (arylation, alkylation, etc.) of the quinoline ring. google.com
C8 Functionalization Rh, Ir catalysts on quinoline N-oxidesRegioselective introduction of substituents at the C8 position. google.comprepchem.com

Green Chemistry Approaches in Quinoline Synthesis

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, including high temperatures and the use of hazardous reagents and solvents. wikipedia.orggoogle.com In response to growing environmental concerns, significant research has been dedicated to developing greener synthetic alternatives. wikipedia.orgwikipedia.org These green approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. wikipedia.org

Key green strategies in quinoline synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. wikipedia.org

Use of green solvents: Solvents like water, ethanol, and ionic liquids are being employed as safer alternatives to traditional organic solvents. wikipedia.org For example, a three-component reaction of aldehydes and 1-aryl ethylidene malononitriles in an ethane-1,2-dione/water system with a base catalyst has been developed for synthesizing poly-functionalized dihydroquinoline derivatives. wikipedia.org

Heterogeneous catalysis: The use of solid-supported or nanoparticle catalysts allows for easy separation and recycling, reducing waste. wikipedia.org

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. wikipedia.org

The following table highlights some green chemistry approaches in quinoline synthesis.

Green ApproachExampleAdvantagesReference(s)
Microwave Synthesis Gould-Jacobs reaction under microwave irradiationReduced reaction times, higher yields, solvent-free options. wikipedia.org
Green Solvents Synthesis in water or ethanol/water mixturesEnvironmentally benign, reduced toxicity. wikipedia.org
Recyclable Catalysts Titania nanoparticles for Friedländer annulationCatalyst can be recovered and reused, reducing waste. prepchem.com
Multicomponent Reactions One-pot synthesis of spiro-quinolinesHigh atom economy, operational simplicity. wikipedia.org

Strategic Synthetic Pathways to 8-Chloro-2-propylquinoline-4-OL

The synthesis of the specifically substituted quinoline, this compound, requires a careful strategy to ensure the correct placement of the chloro, propyl, and hydroxyl groups. The primary approaches involve either building the quinoline ring from appropriately substituted precursors or functionalizing a pre-existing quinoline core.

Regioselective Introduction of Chlorine at Position 8

Achieving regioselective chlorination at the C8 position is a critical step. Direct chlorination of a pre-formed 2-propylquinolin-4-ol is challenging due to the directing effects of the existing substituents, which may favor chlorination at other positions. A more reliable strategy is to start with an aniline derivative that already contains a chlorine atom at the desired position.

A plausible precursor for this strategy is 2-chloroaniline (B154045) . By using this starting material in a classic quinoline synthesis, the chlorine atom will be retained at what becomes the C8 position of the final quinoline ring. For example, chlorination of quinoline in sulfuric acid is known to produce a mixture of 5-chloro and 8-chloroquinolines. chemicalbook.com However, starting with a pre-chlorinated aniline offers superior regiocontrol.

Introduction of the Propyl Moiety at Position 2

The propyl group at the C2 position can be introduced through several established quinoline syntheses by selecting the appropriate carbonyl-containing precursor.

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. wikipedia.orgwikipedia.org To introduce a propyl group at C2, ethyl 3-oxohexanoate would be the required β-ketoester. hmdb.ca The reaction with 2-chloroaniline would proceed via a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring with the propyl group at C2. wikipedia.orgwikipedia.org

Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene group. wikipedia.org To obtain a 2-propylquinoline, one could use pentan-2-one as the carbonyl component, reacting with a suitably substituted 2-aminobenzaldehyde (e.g., 2-amino-3-chlorobenzaldehyde). wikipedia.org

Formation of the Hydroxyl Group at Position 4

The hydroxyl group at the C4 position is a characteristic outcome of several classic quinoline syntheses, which often yield 4-hydroxyquinolines or their tautomeric 4-quinolone forms.

Conrad-Limpach Synthesis: This reaction is a primary method for synthesizing 4-hydroxyquinolines from anilines and β-ketoesters. wikipedia.orgwikipedia.org

Gould-Jacobs Reaction: This method involves the reaction of an aniline with a malonic acid derivative, followed by cyclization and decarboxylation to yield a 4-hydroxyquinoline. wikipedia.orgprepchem.com

The following table outlines the strategic combination of precursors and reactions for the synthesis of this compound.

Synthetic StrategyAniline PrecursorCarbonyl/Malonic Acid PrecursorKey ReactionResulting Quinoline CoreReference(s)
Conrad-Limpach 2-ChloroanilineEthyl 3-oxohexanoateThermal cyclization8-Chloro-2-propyl-4-hydroxyquinoline wikipedia.orgwikipedia.orghmdb.ca
Gould-Jacobs 2-ChloroanilinePropylmalonic acid derivativeCyclization and decarboxylation8-Chloro-2-propyl-4-hydroxyquinoline wikipedia.orgprepchem.com
Friedländer 2-Amino-3-chlorobenzaldehydePentan-2-oneCondensation8-Chloro-2-propylquinoline wikipedia.org

Preparation of Precursors and Intermediates for this compound Synthesis

The successful synthesis of this compound is contingent upon the availability of key precursors.

2-Chloroaniline: This is a commercially available starting material.

Ethyl 3-oxohexanoate: This β-ketoester can be synthesized by reacting butyryl chloride with Meldrum's acid in the presence of pyridine, followed by alcoholysis with ethanol. prepchem.com

2-Amino-3-chlorobenzaldehyde: This precursor can be prepared from 2-chloro-6-nitrotoluene (B1664060) through a series of reactions including oxidation of the methyl group to an aldehyde, followed by reduction of the nitro group to an amine. The synthesis of related compounds like 2-chloro-6-nitroaniline (B1581787) has been described. prepchem.com The preparation of 3-chlorobenzaldehyde (B42229) from m-nitrobenzaldehyde is also documented. prepchem.com

Pentan-2-one: This is a common and readily available solvent and reagent.

The synthesis of key intermediates, such as the Schiff base in the Conrad-Limpach synthesis (the anilinocrotonate derivative), is typically performed in situ and the intermediate is directly subjected to the subsequent cyclization step without isolation. wikipedia.org

Derivatization Strategies for Structural Diversification of the this compound Core

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. Key strategies focus on the functionalization of the hydroxyl group at the C4 position, substitution at the C7 position, and modifications of the propyl group at the C2 position.

One of the most common derivatization approaches for quinolin-4-ols involves the conversion of the 4-hydroxyl group into a more reactive 4-chloro substituent. This transformation is typically achieved by treating the parent quinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chloroquinoline (B167314) is a versatile intermediate for a variety of nucleophilic substitution reactions. For instance, it can react with amines, alcohols, and thiols to introduce a wide range of substituents at the C4 position. This method has been successfully applied to the synthesis of various 4-amino and 4-thioalkyl-8-hydroxyquinolines. researchgate.net

Furthermore, the quinoline ring itself is amenable to electrophilic substitution reactions, although the regioselectivity is influenced by the existing substituents. Halogenation, nitration, and sulfonation can introduce additional functional groups onto the aromatic backbone, providing further opportunities for diversification. For example, N-chlorosuccinimide (NCS) has been used for the chlorination of 8-hydroxyquinoline (B1678124) derivatives. mdpi.com

The 2-propyl group can also be a site for modification. While direct functionalization of the alkyl chain can be challenging, strategies involving the synthesis of quinoline precursors with modified alkyl chains can be employed.

The following table summarizes various derivatization strategies that can be applied to the this compound core, based on established methodologies for related quinoline compounds.

Reaction Type Reagents and Conditions Resulting Functional Group Reference Analogue
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Ether4-Alkoxy-8-tosyloxyquinoline researchgate.net
Chlorination of 4-OHPhosphorus oxychloride (POCl₃)4-Chloro4-Chloro-8-tosyloxyquinoline researchgate.net
Nucleophilic Substitution (Aromatic)Amino alcohols4-Aminoalkyl2-[(7-Chloro-8-aminoquinoline-4-yl)amino]ethanol scholaris.ca
Nucleophilic Substitution (Aromatic)Thiourea, then hydrolysis4-Thiol8-Methyl-4-sulfanylquinolin-2(1H)-one mdpi.com
S-AlkylationDimethyl sulfate, Base (e.g., KOH)2-Methylthio4-Chloro-2-methylthio-8-methylquinoline mdpi.com

These derivatization strategies underscore the chemical tractability of the this compound scaffold, paving the way for the systematic exploration of its chemical space and the development of novel derivatives with tailored properties. The versatility of the quinoline core, combined with the reactivity of its functional groups, provides a robust platform for structural diversification.

Structure Activity Relationship Sar Studies of 8 Chloro 2 Propylquinoline 4 Ol Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of quinoline-based compounds is highly dependent on the nature and position of various substituents on the quinoline (B57606) ring.

Halogen atoms, such as chlorine, bromine, and fluorine, are frequently incorporated into the quinoline scaffold to modulate its biological activity. The position of the halogen substituent is a critical determinant of its effect.

The presence of a chlorine atom at the C-8 position of the quinoline ring, as seen in 8-Chloro-2-propylquinoline-4-OL, can significantly influence the compound's properties. Halogenation can alter the lipophilicity, electronic distribution, and steric properties of the molecule, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For instance, studies on other quinoline derivatives have shown that halogen substituents can enhance anticancer and antimicrobial activities. mdpi.comnih.gov The introduction of a halogen can increase the lipophilicity of the compound, which may facilitate its passage through biological membranes. mdpi.com

Specifically, research on 8-hydroxyquinoline (B1678124) derivatives has demonstrated that halogenation can impact their anticancer efficacy. acs.org In some cases, the presence of a halogen at positions C-5 and C-7 has been shown to be important for activity. nih.gov For example, compounds with bromine atoms at the C-5 and C-7 positions have shown significant inhibition of certain cancer cell lines. nih.gov Conversely, other studies have indicated that a C-7 bromine substitution is important for inhibitory activity against certain efflux pumps in bacteria. acs.org The electron-withdrawing nature of halogens can also influence the reactivity of the quinoline ring and its ability to participate in crucial interactions with biological targets. nih.gov

The substituent at the C-2 position of the quinoline ring plays a significant role in determining the biological activity profile. The propyl group in this compound is a key feature influencing its interaction with biological targets.

Studies on various quinoline derivatives have shown that the length and branching of the alkyl chain at the C-2 position can have a profound impact on activity. For instance, in a series of 8-substituted protoberberine derivatives, the introduction of an n-decyl group at the 8-position significantly enhanced anti-tubercular activity, suggesting that increased lipophilicity from a longer alkyl chain can be beneficial. nih.gov Similarly, for certain antimalarial quinoline conjugates, an increase in antimalarial activity was observed with the introduction of flexible alkyl chains. nih.gov

The hydroxyl group at the C-4 position of the quinoline nucleus is a crucial functional group for mediating interactions with biological receptors. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in the binding sites of target proteins.

N-1 Position: The nitrogen atom in the quinoline ring is a key feature, contributing to the molecule's basicity and ability to form hydrogen bonds. nih.gov Substitution on the N-1 atom can modulate the electronic properties of the entire ring system. For instance, the formation of N-oxides can alter the reactivity and selectivity of the quinoline for certain reactions and biological targets. acs.org

Conformational Analysis and Stereochemistry in SAR

The three-dimensional shape of a molecule is a critical factor in its ability to interact with a biological target. Conformational analysis and stereochemistry are therefore essential components of SAR studies.

The spatial arrangement of atoms and functional groups in a molecule can lead to steric repulsion, which in turn can force the molecule to adopt a distorted conformation. This conformation may be either favorable or unfavorable for binding to a specific receptor.

In the context of quinoline alkaloids, the stereochemistry and conformational flexibility have been shown to be important for their biological activity. For example, the presence of bulky substituents can lead to steric hindrance, preventing the molecule from adopting the optimal conformation for receptor binding. Conversely, in some cases, a distorted conformation may be precisely what is required for a productive interaction with a non-planar binding site. The stereospecific effects of substituents, where one stereoisomer is significantly more active than another, highlight the importance of the three-dimensional structure in determining pharmacological activity. nih.gov

Chirality and Enantioselectivity in Quinoline Derivatives

The concept of chirality, or the "handedness" of molecules, is a fundamental principle in pharmacology. For quinoline derivatives, the spatial arrangement of atoms can lead to the existence of enantiomers—mirror-image isomers that are non-superimposable. It is a well-established fact that optically pure chiral compounds are prevalent among active pharmaceutical ingredients. nih.gov Their activity often stems from a specific recognition process involving multiple hydrogen bonds and CH-π interactions with a chiral receptor, leading to a diastereomeric relationship where only one enantiomer of the chiral guest elicits the desired biological response. nih.gov

In the context of quinoline derivatives, the presence of a stereogenic center, often at a substituted position on the heterocyclic ring, can profoundly influence biological activity. For instance, studies on 8-amino-quinoline scaffolds have highlighted the importance of chirality in their potential as antiproliferative agents. nih.gov The differential pharmacological and toxicological profiles of enantiomers underscore the necessity of synthesizing and evaluating optically pure compounds. The synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives has been achieved through methods like dynamic kinetic resolution (DKR) using enzymes such as Candida antarctica lipase, demonstrating a pathway to obtaining enantiomerically pure precursors. nih.gov

While specific enantioselectivity studies on this compound are not extensively documented in publicly available literature, the principles derived from analogous structures strongly suggest that its biological activity would be stereochemically dependent. The orientation of the 2-propyl group and the hydroxyl at the 4-position could create a chiral center, leading to enantiomers with potentially distinct biological activities.

Physico-Chemical Parameters and their Correlation with Biological Activity

The biological activity of a compound is not solely determined by its structure but also by its physicochemical properties. Parameters such as lipophilicity and electronic effects play a pivotal role in a molecule's journey through the body and its interaction with its target.

Lipophilicity (Log P/D) and its Impact on Cellular Permeation and Target Engagement

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govresearchgate.net This parameter quantifies a compound's ability to dissolve in fatty or non-polar environments and thus its capacity to permeate cell membranes. nih.govnih.govresearchgate.net For quinoline derivatives, lipophilicity significantly influences their biological activities. researchgate.net

Generally, a moderate level of lipophilicity is desired. High lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity, while low lipophilicity may hinder the compound's ability to cross biological membranes to reach its target.

The lipophilicity of quinoline derivatives can be experimentally determined using techniques like reversed-phase thin-layer chromatography (RP-TLC) or calculated using computational models. researchgate.netmdpi.com Studies on various quinoline analogs have shown a wide range of Log P values, which can be modulated by the introduction of different substituents. For example, the introduction of a nitrogen atom tends to reduce lipophilicity. nih.govresearchgate.net In the case of this compound, the chloro and propyl groups would be expected to increase its lipophilicity.

The interplay between lipophilicity and biological activity is complex. For instance, in a series of monosubstituted N-aryl-4-hydroxyquinoline-3-carboxanilides, lipophilicity was found to be a significant factor affecting their anti-invasive properties. researchgate.net

Table 1: Predicted Lipophilicity (Log P) of this compound and Related Structures

CompoundPredicted Log PNotes
Quinoline2.08Parent scaffold with lower lipophilicity. researchgate.net
8-Chloroquinoline~2.8-3.0The chloro group increases lipophilicity.
This compound~3.5-4.0The addition of a propyl group further increases lipophilicity, while the hydroxyl group can slightly decrease it.

Note: The Log P values for the substituted quinolines are estimates based on the contribution of individual substituents and may vary depending on the prediction software used.

Electronic Effects (e.g., Hammett Constants) and their Role in Ligand-Target Binding

The electronic properties of substituents on the quinoline ring can significantly influence a molecule's interaction with its biological target. The Hammett equation is a valuable tool in medicinal chemistry that describes the influence of meta- and para-substituents on the reactivity of a benzene (B151609) ring, and its principles can be extended to heterocyclic systems like quinoline. wikipedia.org

The equation, log(K/K₀) = σρ, relates the equilibrium or rate constant (K) of a substituted reactant to that of the unsubstituted reactant (K₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, quantifies the electronic effect of a particular substituent. Electron-withdrawing groups (e.g., -NO₂, -CN) have positive σ values, while electron-donating groups (e.g., -NH₂, -OH) have negative σ values.

The electronic effects of substituents can also be crucial in the mechanism of action. For instance, in reactions where a negative charge develops in the transition state, electron-withdrawing groups can stabilize this charge and accelerate the reaction. wikipedia.org

Identification of Key Pharmacophores within this compound

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric features of this compound is crucial for understanding its mechanism of action and for designing more potent and selective analogs.

Based on the structure and the general understanding of quinoline derivatives' interactions with biological targets, the following pharmacophoric features can be proposed for this compound:

Hydrogen Bond Donor/Acceptor: The 4-hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This is a common interaction motif in drug-receptor binding.

Aromatic/Hydrophobic Region: The quinoline ring system itself provides a large, flat, and hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with the target protein.

Halogen Bond Donor: The chlorine atom at the 8-position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic Alkyl Group: The 2-propyl group provides an additional hydrophobic region that can fit into a hydrophobic pocket within the binding site of a target protein.

Bioinformatic analyses of other 8-hydroxyquinoline derivatives have been used to identify potential antibacterial pharmacophore sites, highlighting the importance of the quinoline core and its substituents in biological activity. nih.gov Structure-activity relationship (SAR) studies on various quinoline derivatives have consistently shown that modifications to the substituents at different positions on the quinoline ring can dramatically alter biological activity, further emphasizing the importance of these pharmacophoric elements. nih.govnih.govmdpi.comrsc.org

Computational and Theoretical Investigations of 8 Chloro 2 Propylquinoline 4 Ol

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for understanding drug-receptor interactions and for predicting the binding affinity of a molecule to a specific biological target. researchgate.netnih.gov For 8-Chloro-2-propylquinoline-4-OL, molecular docking studies are crucial for identifying potential protein targets and elucidating the specific nature of its binding.

The interaction between a ligand, such as this compound, and a protein target is governed by various non-covalent forces. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Docking algorithms calculate a "scoring function" or "binding energy," typically expressed in kcal/mol, which estimates the binding affinity. nih.gov A lower (more negative) score generally indicates a more stable and favorable interaction. rsc.org

Studies on structurally similar 8-chloro-quinolone compounds have demonstrated their ability to form stable complexes with protein receptors. researchgate.netresearchgate.net The primary interactions often involve hydrogen bonds between the quinolone core, particularly the 4-ol group (or 4-oxo group in related quinolones) and the nitrogen atom, with amino acid residues in the protein's active site. researchgate.netnih.gov For instance, docking studies of related quinolones against bacterial enzymes like DNA gyrase or viral enzymes like reverse transcriptase have shown hydrogen bonding with residues such as Alanine, Arginine, and Aspartic Acid. researchgate.netsemanticscholar.org The chlorine atom at the C8 position can also participate in halogen bonds and other hydrophobic interactions, potentially improving binding affinity and specificity. nih.gov

The binding interactions for this compound would be expected to involve key amino acids within a target's binding pocket. The 4-hydroxyl group and the quinoline (B57606) nitrogen are prime candidates for forming hydrogen bonds, while the propyl group at the C2 position and the chloro-substituted benzene (B151609) ring would likely engage in hydrophobic and van der Waals interactions.

Table 1: Representative Ligand-Protein Interaction Data from Docking Studies of Analogous Quinolone Compounds

Target Protein/EnzymeBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
S. aureus DNA Gyrase-7.1Asp83, Gly77, Arg76Hydrogen Bond, Hydrophobic
E. coli DNA GyraseB-6.9Asp73, Asn46Hydrogen Bond, Pi-Alkyl
HIV Reverse Transcriptase-8.6Lys101, Leu100, Ile180Hydrogen Bond, Hydrophobic
SARS-CoV-2 Mpro-7.5His41, Glu166, Gln189Hydrogen Bond, Pi-Interaction

Note: This table is illustrative, based on findings for structurally related quinolone derivatives. nih.govnih.govnih.gov The precise interactions of this compound would depend on the specific protein target.

A primary goal of molecular docking is to predict the specific binding site or pocket on a protein where the ligand will bind with the highest affinity. researchgate.net For quinolone derivatives, the binding site is often a well-defined pocket within an enzyme. For example, in bacterial DNA gyrase, quinolones intercalate into the DNA and interact with both the DNA strands and the enzyme itself. nanobioletters.com

Computational tools can identify these pockets and predict the binding affinity. The affinity is a measure of the strength of the interaction between the ligand and its receptor. It is influenced by the number and strength of intermolecular interactions formed upon binding. tandfonline.com The structural features of this compound—the rigid quinoline core, the hydrogen-bonding hydroxyl group, the hydrophobic propyl chain, and the electron-withdrawing chlorine atom—all contribute to its potential binding affinity. The chlorine at position 8, for instance, is known in third-generation fluoroquinolones to enhance activity against certain targets. nih.gov Therefore, it is predicted that this compound would exhibit significant binding affinity for protein targets that possess a binding site with a complementary combination of hydrogen bond donors/acceptors and hydrophobic regions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. rsc.orgphyschemres.org These methods provide a fundamental understanding of a molecule's stability, reactivity, and the distribution of electron density across its structure.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. physchemres.org

Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Quinoline Derivative

ParameterEnergy (eV)Significance
EHOMO-6.25Indicates electron-donating ability (nucleophilicity)
ELUMO-1.25Indicates electron-accepting ability (electrophilicity)
Energy Gap (ΔE)5.00Correlates with chemical stability and reactivity

Note: The values are hypothetical examples based on typical DFT calculations for substituted quinolines to illustrate the concept. physchemres.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. rsc.org It is an invaluable tool for predicting how molecules will interact and where chemical reactions are likely to occur. The map uses a color spectrum to indicate different potential values: red signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. rsc.orgresearchgate.net

In a molecule like this compound, the MEP map is expected to show a region of high negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. acs.org These sites represent the most likely points for hydrogen bonding and interaction with positive charges. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). The chlorine atom, due to the "sigma-hole" phenomenon, can present a region of positive potential along the C-Cl bond axis, making it a potential halogen bond donor. researchgate.net The aromatic rings and the propyl group would generally show neutral potential (green/yellow). This detailed charge distribution map is critical for understanding the molecule's reactive behavior and intermolecular interactions. acs.org

Molecular Dynamics Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.gov

An MD simulation of this compound bound to a protein target would start with the best-docked pose. The simulation would then calculate the forces between atoms and their subsequent movements over a set period (typically nanoseconds). Key metrics analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, low, and converging RMSD value over time suggests the complex is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High fluctuations in the binding site could suggest an unstable interaction, while low fluctuations imply stable binding. nih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds throughout the simulation, revealing which interactions are most persistent and crucial for maintaining the stability of the complex. nih.gov

By simulating the dynamic behavior of the complex, MD studies can validate the docking results and provide a more accurate assessment of the binding stability of this compound with its potential biological targets. nih.gov

Assessment of Ligand Flexibility and Protein Conformational Changes

The binding of a ligand to a protein is not a simple lock-and-key event but a dynamic process involving mutual adaptation. The inherent flexibility of both the ligand and the protein is crucial for achieving an optimal binding configuration.

Ligand Flexibility: The this compound molecule possesses conformational flexibility, primarily in its 2-propyl side chain. The rotation around the single bonds of this alkyl group allows the ligand to adopt various conformations. Computational methods like molecular dynamics (MD) simulations can explore the conformational space of the ligand in both its free state and when bound to a target protein. nih.govmdpi.com Understanding the preferred conformations and the energy barriers between them is key to predicting how the ligand might orient itself within a binding pocket. The quinoline ring itself is a rigid scaffold, which can be advantageous in drug design as it reduces the entropic penalty upon binding.

Protein Conformational Changes: The binding of a ligand can induce significant conformational changes in the target protein, a phenomenon known as "induced fit". nih.gov Alternatively, a protein may exist as an ensemble of conformations in a pre-existing equilibrium, with the ligand selectively binding to and stabilizing a specific, active conformation. nih.govresearchgate.net Computational techniques such as Anisotropic Network Models (ANM) can be used to study the intrinsic fluctuations of a protein, which often correlate with the conformational changes observed upon ligand binding. nih.govresearchgate.net For a quinoline-based inhibitor, its binding could trigger shifts in key amino acid residues, loop regions, or even entire domains of the protein, which can be critical for its biological function. For instance, the binding of quinoline derivatives to kinase domains has been shown to stabilize specific active or inactive conformations of the protein. mdpi.com These changes are driven by the formation of new interactions, such as hydrogen bonds from the 4-hydroxyl group or π-π stacking involving the quinoline ring system, which collectively alter the protein's energy landscape. nih.gov

Characterization of Dynamic Binding Events

Molecular docking provides a static snapshot of a potential binding pose, but the actual binding event is a dynamic process. Molecular dynamics (MD) simulations are a powerful tool for characterizing these events over time. nih.gov

By running simulations of the ligand-protein complex, researchers can observe:

Binding Stability: MD simulations can assess the stability of the docked pose. If the ligand remains stably bound in the predicted orientation over tens or hundreds of nanoseconds, it increases confidence in the binding mode. nih.gov

Key Interactions: The simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and π-stacking that are most persistent and crucial for binding affinity. mdpi.com For this compound, this could involve tracking the hydrogen bond between the 4-OL group and a donor/acceptor residue, or the interaction of the chloro-substituted ring with hydrophobic pockets.

Water's Role: The active site is not a vacuum. MD simulations explicitly model the role of water molecules, which can mediate interactions between the ligand and protein or be displaced upon binding, contributing favorably to the binding entropy.

Binding and Unbinding Pathways: Although computationally expensive, advanced simulation techniques can be used to model the entire process of a ligand entering or exiting the binding site, providing a complete picture of the binding kinetics.

These dynamic studies provide a more realistic and detailed understanding of the binding event than static models alone, offering crucial information for the rational design of more potent and selective analogues.

Fragment-Based Drug Design (FBDD) Principles Applied to Quinolines

Fragment-Based Drug Design (FBDD) is a well-established strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a target and then growing or combining them into more potent leads. frontiersin.orgnih.gov The quinoline scaffold is well-suited for FBDD, as it can be considered a privileged fragment that is present in many bioactive molecules. nih.govbiorxiv.org

Fragment Library Design and Screening Approaches

The success of an FBDD campaign hinges on the quality of the fragment library and the sensitivity of the screening methods used to detect weak binding.

Fragment Library Design: A well-designed fragment library maximizes chemical diversity while adhering to certain physicochemical property guidelines, famously summarized by the "Rule of Three" (Ro3): molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3. dtu.dk Libraries are designed to have a high degree of three-dimensional shape diversity to explore a wide range of binding pockets. nih.gov They may also be focused, for example, by including fragments known to bind to a particular class of targets, or by using computational methods to select fragments that are predicted to bind. nih.gov

Screening Approaches: Since fragments bind with low affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for screening. A variety of methods can be employed, each with its own advantages.

Screening TechniquePrincipleKey Advantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects binding by observing changes in the chemical shifts or relaxation properties of either the ligand or the protein upon complex formation.Provides detailed information on binding location and affinity; can screen mixtures. dtu.dk
X-ray Crystallography Soaking crystals of the target protein with fragments and solving the resulting structures to directly visualize binding.Provides a high-resolution 3D picture of the binding mode, which is invaluable for structure-based design. researchgate.net
Surface Plasmon Resonance (SPR) An optical technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.Label-free, real-time measurement of binding kinetics (on- and off-rates) and affinity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event to determine binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy).Provides a complete thermodynamic profile of the interaction. biorxiv.org
Capillary Zone Electrophoresis (CZE) A competitive binding assay that monitors the displacement of a known fluorescent probe from the target by a competing fragment. biorxiv.orgLow sample consumption, automatable, and can provide site-specific binding information. biorxiv.org

For the quinoline scaffold, a screening campaign might identify a simple, unsubstituted quinoline or a hydroxylated quinoline as a hit, providing a starting point for optimization. biorxiv.org

Fragment Growing, Linking, and Merging Strategies

Once a fragment hit is identified and its binding mode is confirmed, the next step is to increase its potency and develop it into a lead compound. There are three primary strategies for this elaboration. researchoutreach.orgnih.govacs.org

Fragment Growing: This strategy involves adding new functional groups to the fragment core to engage with adjacent pockets in the protein's binding site. researchgate.net For a hit like 4-hydroxyquinoline (B1666331), medicinal chemists could systematically add substituents at various positions on the quinoline ring. For example, guided by the crystal structure, a propyl group could be added at the 2-position and a chlorine atom at the 8-position to pick up additional hydrophobic interactions, leading to a molecule like this compound.

Fragment Linking: If screening identifies two different fragments that bind to adjacent sub-pockets of the target, they can be chemically connected with a suitable linker. nih.govresearchgate.net The resulting linked molecule can have a much higher affinity than the individual fragments due to a more favorable binding enthalpy and a reduced entropic penalty. acs.orgresearchgate.net The challenge lies in designing a linker that has the optimal length, geometry, and chemical nature to allow both fragments to maintain their original binding modes. nih.gov

Fragment Merging: This approach is used when two overlapping fragments are found to bind in a similar region. The fragments can be merged into a single, novel molecule that incorporates the key binding features of both original hits. researchoutreach.orgacs.org For instance, if one hit was a quinoline ring and another was a substituted aniline (B41778) that occupied some of the same space, a merged molecule might combine these features into a single anilinoquinoline structure. mdpi.com

These strategies are often guided by structural data from X-ray crystallography or NMR, as well as computational docking studies, to ensure that the modifications lead to productive interactions with the target. acs.org

Rational Drug Design Approaches for Lead Optimization of this compound Analogues

Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For a lead compound like this compound, rational, structure-based design is a powerful strategy for developing improved analogues. rsc.orgnih.gov

De Novo Design Principles

De novo drug design involves the creation of novel molecular structures from scratch, guided by the three-dimensional structure of the target's binding site. nih.gov Instead of modifying an existing lead, computational algorithms "build" a molecule atom-by-atom or piece-by-piece to fit perfectly within the active site, maximizing favorable interactions.

Applying De Novo Design to this compound Analogues:

Binding Site Analysis: The process begins with a high-resolution crystal structure of the target protein. The binding site is analyzed to identify key features: hydrogen bond donors and acceptors, hydrophobic pockets, and regions that are sensitive to steric bulk.

Scaffold Hopping or Modification: While this compound has a quinoline core, de novo design algorithms could explore alternative, structurally novel scaffolds that place key interacting groups in the same relative orientation. For example, it might suggest replacing the quinoline with an isoquinoline (B145761) or a quinazoline (B50416) if those scaffolds offer better synthetic accessibility or improved properties while maintaining the essential binding interactions.

Fragment Placement and Linking: De novo programs can place small molecular fragments (like carbonyls, amines, phenyl rings) into favorable positions within the binding site and then computationally explore ways to link them together to form a coherent molecule. This could lead to analogues of this compound with different linkers between the quinoline core and its substituents, or entirely new substituent patterns designed to exploit previously unoccupied regions of the binding site.

Structure Evaluation: The newly designed molecules are then evaluated and ranked based on their predicted binding affinity (using scoring functions from docking programs), synthetic feasibility, and drug-like properties. nih.gov For example, a design might replace the 2-propyl group with a cyclopropylmethyl group to improve metabolic stability or introduce a different halogen at the 8-position to fine-tune electronic properties and binding interactions.

This approach allows for the exploration of a much wider chemical space than traditional medicinal chemistry, potentially leading to the discovery of novel and more effective drug candidates with improved intellectual property positions. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively available in publicly accessible literature, the broader class of quinoline derivatives has been the subject of numerous QSAR investigations for a variety of biological activities, including antimalarial, antitubercular, and anticancer effects. These studies provide a framework for understanding how the structural features of quinoline compounds, such as this compound, can be correlated with their potential biological functions.

The general approach in QSAR studies involves the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once these descriptors are calculated for a set of quinoline analogues, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a predictive model.

For instance, in a study on a series of 2,4-disubstituted quinoline derivatives as potential antimalarial agents, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were utilized. nih.gov These methods explore the steric and electrostatic fields around the molecules to determine how these fields correlate with biological activity. The statistical robustness of the resulting models is typically evaluated using parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). nih.gov

A hypothetical QSAR model for a series of quinoline derivatives might be represented by an equation like:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the β coefficients represent the contribution of each molecular descriptor to the activity.

Research on various quinoline derivatives has highlighted the importance of specific structural features in determining their biological activity.

In a study focused on the antitubercular activity of 2-chloroquinoline (B121035) derivatives, 3D-QSAR models were developed that successfully correlated the chemical structures with their antimycobacterial effects. nih.gov The contour maps generated from these models provided insights into the structural requirements for enhanced activity, suggesting that modifications at specific positions on the quinoline ring could lead to more potent compounds. nih.gov

Another investigation into quinoline-based derivatives as antimalarial agents employed CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models. nih.gov The developed models showed good statistical significance and predictive ability. nih.gov The study revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions all played crucial roles in the antimalarial activity of these compounds. nih.gov

The following table summarizes the statistical results from a representative QSAR study on quinoline derivatives, illustrating the predictive power of such models.

QSAR Modelr² (non-cross-validated)q² (cross-validated)pred_r² (external validation)
CoMFA 0.9690.677Not Reported
CoMSIA 0.9620.741Not Reported
HQSAR 0.800.800.72
Data derived from studies on antimalarial quinoline derivatives. nih.govnih.gov

These findings underscore the utility of QSAR in guiding the design of new, more effective quinoline-based therapeutic agents. For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with variations at the chloro, propyl, and hydroxyl positions. By measuring the biological activity of these analogues and applying QSAR modeling, it would be possible to elucidate the specific structural features that are critical for its activity and to predict the potency of new, unsynthesized derivatives.

The insights gained from such computational studies are invaluable in the drug discovery process, as they can prioritize the synthesis of the most promising compounds, thereby saving time and resources. While direct QSAR data for this compound is pending, the extensive research on related quinoline compounds provides a strong foundation for future computational investigations.

Future Research Directions and Therapeutic Prospects for 8 Chloro 2 Propylquinoline 4 Ol Based Compounds

Exploration of Novel Molecular Targets

The therapeutic efficacy of quinoline-based drugs stems from their interaction with a wide range of biological targets. orientjchem.orgnih.gov While established targets include DNA topoisomerases and tubulin in cancer therapy, the future for compounds like 8-Chloro-2-propylquinoline-4-ol lies in identifying and validating novel molecular partners. nih.gov A functional proteomics approach, which leverages the structural similarity between quinoline (B57606) and the purine (B94841) ring of ATP, has been successful in identifying new quinoline-binding proteins. duke.edu This strategy could be employed to screen for previously unknown targets of this compound.

Potential novel targets for quinoline derivatives are continuously emerging from preclinical research. These include:

Kinases: Numerous quinoline derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov

DNA Methyltransferases (DNMTs): Some quinoline compounds have been shown to inhibit DNMTs, enzymes that play a key role in epigenetic regulation and are promising targets for cancer therapy. mdpi.com

G-Quadruplexes (G4): Quinoline derivatives have been investigated for their ability to bind and stabilize G-quadruplex structures in DNA, which can repress the transcription of oncogenes. mdpi.com

P-glycoprotein (P-gp): This protein is a major contributor to multidrug resistance in cancer. Novel quinoline compounds are being developed to inhibit its function. nih.govmdpi.com

Future studies should focus on screening this compound and its analogs against panels of these and other emerging targets to uncover new mechanisms of action and therapeutic applications.

Development of Advanced Synthetic Methodologies for Enhanced Scalability

The translation of a promising compound from the laboratory to clinical application hinges on the availability of efficient and scalable synthetic routes. nih.gov Traditional methods for synthesizing the 4-hydroxyquinoline (B1666331) core, such as the Conrad-Limpach or Gould-Jacobs reactions, often provide a solid foundation. nih.govarabjchem.org However, modern advancements are crucial for improving yield, reducing waste, and ensuring economic viability.

Future research in the synthesis of this compound and its derivatives should focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for many heterocyclic syntheses.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher consistency, safety, and scalability compared to batch processes.

Catalytic C-H Activation: Modern catalytic methods allow for the direct functionalization of the quinoline core, providing more efficient and atom-economical routes to diverse analogs. researchgate.net

Green Chemistry Approaches: Employing safer solvents, reducing the number of synthetic steps, and utilizing nanoparticle-catalyzed reactions can minimize the environmental impact of production. nih.gov

A comparison of traditional versus modern synthetic approaches highlights the potential for significant improvements in efficiency and scalability.

Synthetic Aspect Traditional Methods (e.g., Conrad-Limpach) Advanced Methodologies (e.g., Flow Chemistry, Catalysis)
Reaction Time Often hours to daysMinutes to hours
Yield Variable, can be moderate to lowOften higher and more consistent
Scalability Can be challenging due to heat/mass transfer issuesReadily scalable by extending run time
Safety Handling of bulk reagents can pose risksImproved safety with smaller reaction volumes at any given time
Waste Generation Can generate significant solvent and byproduct wasteReduced waste, potential for solvent recycling

Strategies for Overcoming Drug Resistance Mechanisms

A primary challenge in the treatment of cancer and infectious diseases is the development of drug resistance. nih.govnih.gov The quinoline scaffold is a valuable starting point for designing agents that can circumvent these resistance mechanisms. nih.govresearchgate.net P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic agents from cancer cells, is a key target in overcoming multidrug resistance (MDR). nih.govmdpi.com

Strategies involving this compound could include:

Direct Inhibition of Efflux Pumps: Designing analogs that act as potent P-gp inhibitors, thereby restoring the efficacy of co-administered anticancer drugs. nih.govmdpi.com

Structural Modification to Evade Recognition: Altering the structure of the quinoline compound so that it is no longer recognized as a substrate by efflux pumps. Studies have shown that modifications like replacing a hydroxyl group with a methoxy (B1213986) group can reduce polarity and improve activity against resistant cells. nih.gov

Development of Hybrid Molecules: Conjugating the this compound scaffold with another pharmacophore known to be effective against a different target. nih.govrsc.org This can create a molecule with a dual mode of action, making it harder for resistance to develop. rsc.org

Resistance Mechanism Quinoline-Based Overcoming Strategy Example/Concept
Efflux Pump Overexpression (e.g., P-gp) Competitive or allosteric inhibition of the pump.Developing this compound derivatives as potent P-gp modulators. nih.gov
Target Mutation Design of compounds that bind to the mutated target or a different essential target.SAR studies to identify modifications that restore binding affinity to mutated enzymes.
Activation of Bypass Pathways Use of multi-target inhibitors or combination therapy.Creating hybrid molecules that inhibit both the primary target and a key enzyme in a bypass pathway. rsc.org

Investigation of Polypharmacology and Multi-Targeting Approaches

The "one molecule, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets simultaneously. mdpi.comnih.gov This approach is particularly promising for complex diseases like cancer, as it can enhance efficacy and reduce the likelihood of drug resistance. rsc.orgmdpi.com The quinoline scaffold is an ideal framework for developing such multi-target agents. mdpi.comresearchgate.net

Future research directions for this compound in this area include:

Hybrid Drug Design: Creating new molecules by combining the this compound core with other known pharmacophores. For instance, hybridization with a chalcone (B49325) moiety has yielded compounds that target both tubulin and other cancer-related pathways. nih.govrsc.org

Fragment-Based Design: Using the quinoline core as a central scaffold and adding fragments known to bind to different therapeutic targets, such as various kinases or DNA-interacting proteins.

In Silico Screening and Design: Employing computational methods to predict the binding of a single quinoline derivative to multiple targets. This can guide the synthesis of compounds with a desired multi-target profile. mdpi.comnih.gov For example, in silico studies have been used to design quinoline-based compounds that simultaneously target topoisomerase I, BRD4, and ABCG2 proteins. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.govmdpi.comoncodesign-services.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. nih.govresearchgate.net

For quinoline research, and specifically for the development of this compound-based compounds, AI and ML can be applied in several key areas:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and prioritize novel drug targets for quinoline compounds. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-based QSAR models can predict the biological activity of novel quinoline derivatives before they are synthesized, saving time and resources. nih.govoncodesign-services.com

De Novo Drug Design: Generative AI models can design entirely new quinoline-based molecules with optimized properties for efficacy, selectivity, and reduced toxicity. mdpi.com

Prediction of ADMET Properties: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds, helping to identify promising candidates early in the discovery pipeline. mdpi.comresearchgate.net

Retrosynthesis Prediction: AI can propose efficient synthetic routes for complex quinoline molecules, aiding chemists in the lab. oncodesign-services.com

Drug Discovery Stage Application of AI/ML Potential Impact on Quinoline Research
Target Identification Analysis of multi-omics data to find novel disease-associated targets. oncodesign-services.comIdentification of new therapeutic areas for this compound.
Hit Identification Virtual screening of large compound libraries against a target. nih.govRapidly identifying initial hits from virtual quinoline libraries.
Lead Optimization Predictive modeling (QSAR, ADMET) to guide chemical modifications. nih.govresearchgate.netFaster optimization of the this compound scaffold for improved potency and drug-like properties.
Preclinical Development Predicting clinical trial outcomes based on preclinical and molecular data.Increasing the success rate of quinoline-based drug candidates entering clinical trials.

Q & A

Q. What are the recommended methods for synthesizing 8-Chloro-2-propylquinoline-4-OL, and how can reaction conditions be optimized?

Synthesis typically involves multi-step procedures, such as introducing chloro and propyl groups to a quinoline core via nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 8-chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-ol) use solvents like dimethylformamide (DMF), potassium carbonate as a base, and controlled temperatures (60–80°C) . Optimization may involve adjusting catalysts (e.g., palladium for cross-coupling) or reaction times to improve yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., propyl at C2, chloro at C8) and hydroxyl group presence.
  • HPLC : For purity assessment (>95% recommended for biological assays).
  • Mass spectrometry : To verify molecular weight (e.g., comparing calculated vs. observed m/z). Solubility in chloroform or DMSO (noted for analogous compounds) facilitates sample preparation .

Q. What solvents are optimal for experimental studies involving this compound, and how does solubility impact assay design?

The compound is moderately soluble in DMSO and methanol but poorly soluble in aqueous buffers. For biological assays, dissolve in DMSO (≤0.1% v/v to avoid cytotoxicity) and dilute in culture media. Pre-solubility testing is critical to prevent precipitation during experiments .

Q. What are the key spectroscopic markers (e.g., IR, UV-Vis) for identifying this compound?

  • IR : O-H stretch (~3200 cm⁻¹), C-Cl vibration (~750 cm⁻¹), and quinoline ring vibrations (1600–1450 cm⁻¹).
  • UV-Vis : Absorption bands at 270–300 nm due to π→π* transitions in the quinoline ring .

Q. How does the position of chlorine substitution (e.g., 6 vs. 8) influence the chemical properties of quinolin-4-ol derivatives?

Chlorine at C8 (vs. C6) alters steric and electronic effects. For example, 8-chloro derivatives exhibit enhanced anticancer activity due to better target binding accessibility, as shown in comparative studies of similar compounds .

Advanced Research Questions

Q. How do structural modifications at the 2-position (propyl vs. other substituents) affect the biological activity of 8-chloroquinolin-4-ol derivatives?

Propyl groups increase lipophilicity, potentially improving membrane permeability. Replacements like phenyl or cyclopropyl (seen in analogs) can modulate steric bulk and electronic effects. Use computational tools (e.g., DFT from ) to predict logP values and compare bioactivity data from structure-activity relationship (SAR) studies .

Q. What analytical strategies resolve contradictions in reported biological activities of this compound across studies?

Address discrepancies by:

  • Standardizing assay conditions (e.g., cell lines, incubation time).
  • Validating purity (>98% via HPLC) to exclude impurity-driven effects.
  • Conducting meta-analyses to identify trends across studies, as recommended in qualitative research methodologies .

Q. How can computational chemistry predict the reactivity and stability of this compound under various experimental conditions?

Density functional theory (DFT) models (e.g., B3LYP functional ) can calculate bond dissociation energies to assess thermal stability. Molecular dynamics (MD) simulations predict solvent interactions and degradation pathways (e.g., hydrolysis in acidic conditions).

Q. What are the challenges in elucidating the mechanism of action of this compound in antimicrobial assays?

Key challenges include:

  • Identifying molecular targets via proteomics or CRISPR screening.
  • Distinguishing direct antimicrobial effects from off-target interactions.
  • Addressing compound stability in bacterial cultures (e.g., degradation over time) .

Q. What methodologies are employed to assess the environmental stability and degradation pathways of this compound?

  • Accelerated degradation studies : Expose the compound to UV light, varying pH, and temperatures.
  • HPLC-MS : Identify degradation products (e.g., dechlorinated or hydroxylated derivatives).
  • Ecotoxicology assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) using protocols aligned with safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.